1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide - 1448129-67-6

1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide

Catalog Number: EVT-3135086
CAS Number: 1448129-67-6
Molecular Formula: C19H21F3N4O2
Molecular Weight: 394.398
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819) []

  • Compound Description: AZD9819 is a human neutrophil elastase inhibitor. Research on this compound focused on its ex vivo oxidation in blood plasma, which unexpectedly yielded an oxazole derivative via a lipid peroxide-mediated epoxidation and rearrangement. []
  • Relevance: Both AZD9819 and 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide contain a pyrazole ring substituted with a trifluoromethyl group. Additionally, both compounds feature an amide linkage connected to a heterocyclic ring system, although the specific heterocycles differ (pyrazine in AZD9819, pyrrolidine in the target compound). []

2. 2-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide []

  • Compound Description: This oxazole derivative is a product of AZD9819 oxidation by lipid peroxides in blood plasma. Its structure was confirmed through various techniques including mass spectrometry, NMR, and X-ray crystallography. []
  • Relevance: While structurally distinct from 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide, this compound shares the common feature of a trifluoromethyl-substituted pyrazole ring. This highlights the potential reactivity and metabolic transformations that can occur at this moiety. []

3. CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea] []

  • Relevance: This compound, like 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide, contains a pyrazole ring as a core structural element. Both compounds also feature an aromatic ring linked to the pyrazole, although the substitution patterns differ. This highlights the significance of the pyrazole scaffold in medicinal chemistry, particularly in kinase inhibitor design. []

4. LY3009120 [1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea] []

  • Compound Description: LY3009120 is another panRAF inhibitor explored for melanoma brain metastasis treatment. Despite its limited brain distribution due to being a substrate of the efflux transporter Bcrp, it demonstrates promising in vitro efficacy against patient-derived melanoma cell lines. []
  • Relevance: Although lacking a pyrazole ring, LY3009120 shares a structural feature with 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide: both compounds contain a urea moiety connected to an aromatic ring system. This similarity suggests a possible shared pharmacophoric element between the two compounds. []

5. MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- ] []

  • Compound Description: MLN2480, a third panRAF inhibitor studied in the context of melanoma brain metastasis, exhibits a higher brain distribution compared to CCT196969 and LY3009120. This difference arises from its interaction with efflux transporters at the blood-brain barrier. []
  • Relevance: While structurally distinct from 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide, MLN2480 shares a key structural motif: the presence of a trifluoromethyl group attached to an aromatic ring (pyridine in this case). This commonality suggests the potential significance of this group for target binding or pharmacokinetic properties. []

6. 5-Hydroxy-2-(4-hydroxyphenethyl)-3-oxo-N-pentyl-4-(4-(trifluoromethyl)phenyl)isoindoline-1-carboxamide (47) []

  • Compound Description: Compound 47 is an isoindolinone derivative identified through virtual screening and subsequent design and synthesis as a potential DNA methyltransferase 1 (Dnmt1) inhibitor. It holds promise as an anticancer agent due to its potential epigenetic modulating properties. []
  • Relevance: This compound, like 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide, features a trifluoromethyl group attached to an aromatic ring (phenyl in this case). Both compounds also contain an amide linkage within their structures. This suggests that these structural elements could be important for their respective biological activities. []

7. 2-(2-(1H-Indol-3-yl)ethyl)-5-hydroxy-3-oxo-N-pentyl-4-(4-(trifluoromethyl)phenyl)isoindoline-1-carboxamide (51) []

  • Compound Description: Compound 51, similar to compound 47, is an isoindolinone derivative and a potential Dnmt1 inhibitor with anticancer properties, discovered through virtual screening and subsequent optimization. []
  • Relevance: Just like 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide, compound 51 incorporates a trifluoromethyl-substituted phenyl ring within its structure. Additionally, both compounds feature an amide group linked to a cyclic system, emphasizing the potential relevance of these features for their biological activities. []

8. 1-(4-Isopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (96) []

  • Compound Description: Compound 96 represents another potential Dnmt1 inhibitor and anticancer agent, identified and investigated for its epigenetic modulating abilities. []
  • Relevance: Although structurally distinct from 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide, this compound highlights the diversity of chemical structures that can exhibit Dnmt1 inhibitory activity. It suggests that the specific pharmacophore for Dnmt1 inhibition might be flexible and accommodate a range of scaffolds. []

9. 4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4- (trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide []

  • Compound Description: This compound, synthesized through a multi-step process, incorporates a 1,3,4-oxadiazole ring within its structure and has been evaluated for its antimicrobial activity. []
  • Relevance: This complex molecule shares a key structural feature with 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide: both contain a trifluoromethyl group attached to an aromatic ring. This shared motif highlights the potential importance of this group for various biological activities and its prevalence in medicinal chemistry. []

Properties

CAS Number

1448129-67-6

Product Name

1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrrolidine-3-carboxamide

Molecular Formula

C19H21F3N4O2

Molecular Weight

394.398

InChI

InChI=1S/C19H21F3N4O2/c1-12-3-4-15(9-13(12)2)26-11-14(10-17(26)27)18(28)23-6-8-25-7-5-16(24-25)19(20,21)22/h3-5,7,9,14H,6,8,10-11H2,1-2H3,(H,23,28)

InChI Key

APROXGVEZIAIPS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CC(=N3)C(F)(F)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.